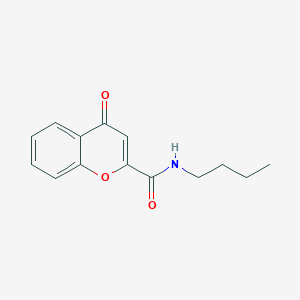
N-butyl-4-oxochromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-oxochromene-2-carboxamide: is a chemical compound belonging to the chromene family, which are benzopyran derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-oxochromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative, and an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene core with an appropriate amine, such as butylamine, in the presence of a coupling agent like carbodiimide.
Oxidation: The final step involves the oxidation of the chromene core to introduce the oxo group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-butyl-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Substitution reactions can introduce different substituents at various positions on the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with additional oxygen-containing functional groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Compounds with different substituents on the chromene ring.
Scientific Research Applications
N-butyl-4-oxochromene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of chromene chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its pharmacological potential, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-butyl-4-oxochromene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-butyl-4-oxochromene-2-carboxamide is compared with other similar compounds, such as:
7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: This compound differs in the presence of a methoxy group and a phenyl group instead of a butyl group.
N-ethyl-4-oxochromene-2-carboxamide: This compound has an ethyl group instead of a butyl group.
Uniqueness: this compound is unique due to its specific structural features, which contribute to its distinct biological and chemical properties compared to other chromene derivatives.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-butyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-2-3-8-15-14(17)13-9-11(16)10-6-4-5-7-12(10)18-13/h4-7,9H,2-3,8H2,1H3,(H,15,17) |
InChI Key |
WMBHJWRNOQISSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















